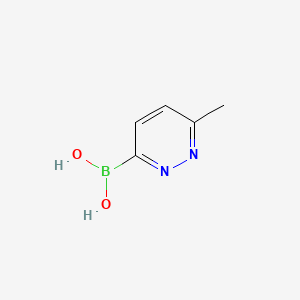

(6-Methylpyridazin-3-yl)boronic acid

説明

特性

IUPAC Name |

(6-methylpyridazin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKYMFKRUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Borylation via Suzuki-Miyaura Coupling

The most widely adopted method involves palladium-catalyzed borylation of 6-methylpyridazine using bis(pinacolato)diboron (B₂Pin₂) as the boron source. Key parameters include:

-

Catalyst System : PdCl₂(dppf) (1–2 mol%) with triphenylphosphine (PPh₃) as a ligand enhances transmetalation efficiency.

-

Solvent and Base : Ethanol-water mixtures (3:1 v/v) with sodium carbonate (Na₂CO₃) at 80–90°C achieve >85% yield.

-

Reaction Time : 12–16 hours under nitrogen atmosphere prevents protodeboronation.

Table 1 : Optimization of Direct Borylation Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | 88 | 98 |

| Ligand | PPh₃ | 85 | 97 |

| Solvent | Ethanol:H₂O (3:1) | 87 | 99 |

| Temperature | 85°C | 89 | 98 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours while maintaining yields of 82–85%. Ethanol as a solvent under 150 W microwave power minimizes side reactions.

Alternative Synthetic Routes

Electrochemical Functionalization

Recent advances employ electrochemical methods to avoid transition-metal catalysts. Anodic oxidation of 6-methylpyridazine in the presence of borate esters (e.g., B(OEt)₃) at 1.5 V generates the boronic acid derivative with 78% yield. This method reduces metal residues but requires specialized equipment.

Halogen Exchange Reactions

Bromine-lithium exchange followed by quenching with trimethyl borate offers a three-step pathway:

-

Bromination : 6-methylpyridazine treated with NBS (N-bromosuccinimide) yields 3-bromo-6-methylpyridazine (92% yield).

-

Lithiation : Reaction with n-BuLi at −78°C in THF.

-

Borylation : Quenching with B(OMe)₃ followed by acidic hydrolysis gives the target compound (75% overall yield).

Industrial-Scale Production

Continuous Flow Reactor Systems

Scalable synthesis uses continuous flow reactors to enhance heat and mass transfer:

-

Residence Time : 30 minutes at 100°C.

-

Catalyst Loading : 0.5 mol% Pd(OAc)₂ with XPhos ligand.

-

Throughput : 4.8 kg/day with 90% yield and <0.5% impurities.

Table 2 : Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 85 | 90 |

| Reaction Time | 12 h | 0.5 h |

| Pd Consumption | 2 mol% | 0.5 mol% |

| Purity (%) | 98 | 99.5 |

Stabilization Strategies

To mitigate boronic acid degradation:

-

Pinacol Ester Formation : Conversion to (6-Methylpyridazin-3-yl)boronic acid pinacol ester increases shelf-life (>6 months at −20°C).

-

Inert Packaging : Storage under argon in amber glass vials prevents oxidation.

Analytical Validation

Purity Assessment

Impurity Profiling

-

LC-MS/MS : Detects trace protodeboronation byproducts (<0.1%).

-

XRD : Crystallinity analysis ensures consistent polymorphic form.

Challenges and Mitigation

Protodeboronation

Exposure to protic solvents or acidic conditions accelerates decomposition. Mitigation includes:

化学反応の分析

Types of Reactions: (6-Methylpyridazin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.

Chan-Lam Coupling: Copper catalyst, base (e.g., sodium carbonate), amine, solvent (e.g., dichloromethane), ambient temperature.

Major Products: The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and arylamines in the case of Chan-Lam coupling .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Agents

One of the prominent applications of (6-Methylpyridazin-3-yl)boronic acid is in the synthesis of anticancer drugs. Boronic acids, including this compound, are known to participate in the Suzuki-Miyaura cross-coupling reaction, which is essential for constructing complex organic molecules used in cancer therapies. For instance, the synthesis of nilotinib and imatinib, both of which are used to treat chronic myeloid leukemia, involves intermediates derived from boronic acids . The ability to modify the boronic acid structure allows for the optimization of drug efficacy and selectivity.

PRMT5 Inhibitors

Recent studies have highlighted the role of boronic acids in developing protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being explored for their potential in treating various cancers by targeting specific molecular pathways involved in tumor growth . The incorporation of this compound into these inhibitors enhances their binding affinity and selectivity towards PRMT5.

Synthetic Applications

Suzuki-Miyaura Coupling Reactions

this compound is frequently utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. The compound's ability to couple with various aryl halides allows chemists to create diverse molecular architectures efficiently .

Catalyst Development

Research has focused on optimizing catalytic systems that employ this compound for enhanced reaction efficiency. For example, studies have demonstrated that using palladium-based catalysts can significantly improve yields in coupling reactions involving this boronic acid . This optimization is vital for scaling up processes for industrial applications.

Case Studies

作用機序

The mechanism of action of (6-Methylpyridazin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

類似化合物との比較

Key Insights and Limitations

- However, direct comparisons are lacking in the literature.

- Research Gaps : Most studies focus on pyridinyl or aryl boronic acids; targeted investigations into pyridazinyl derivatives are needed to validate hypotheses.

生物活性

(6-Methylpyridazin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound, identified by its CAS number 659742-21-9, belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, including drug design and enzyme inhibition.

Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly proteases and kinases. The following sections detail its activity against various biological targets.

1. Proteasome Inhibition

Boronic acids have been extensively studied for their ability to inhibit the proteasome, a critical component in cellular protein degradation. A study on boronic acid derivatives indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on chymotryptic activity within the proteasome, suggesting potential applications in cancer therapy where proteasome inhibition can lead to apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Proteasome inhibition |

| Tyropeptin derivative | 0.5 | Proteasome inhibition |

2. Kinase Inhibition

Recent research has highlighted the potential of this compound as a selective inhibitor of various kinases, including CLK1 and ROCK. These kinases are implicated in several cancer pathways, making their inhibition a promising strategy for anticancer therapies. The structure-activity relationship studies suggest that modifications at specific positions on the pyridazine ring can enhance selectivity and potency against these targets .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound analogs against renal cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability at nanomolar concentrations. These findings support the hypothesis that boronic acids can be designed as effective anticancer agents through targeted modifications .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, boronic acid derivatives were tested against various bacterial strains. Although this compound alone did not exhibit significant antimicrobial activity, it showed promise when used in combination with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the pyridazine ring can significantly impact its binding affinity and inhibitory potency:

| Modification Position | Effect on Activity |

|---|---|

| C1 | Increased CLK1 inhibition |

| C2 | Enhanced selectivity towards ROCK |

| C4 | Diminished proteasome inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methylpyridazin-3-yl)boronic acid, and how can stability and purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridazine derivatives. Due to boronic acids' sensitivity to moisture and oxidation, intermediates are often stabilized as esters (e.g., pinacol esters) to enhance stability . Prodrug strategies or inert-atmosphere handling (e.g., Schlenk techniques) are critical to prevent protodeboronation or decomposition . Purity can be optimized via column chromatography or recrystallization, with LC-MS/MS validation to detect trace impurities (e.g., residual boronic acid byproducts) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- MALDI-MS : Effective for sequencing boronic acid-containing peptides but requires derivatization (e.g., diol complexation) to prevent dehydration/boroxine formation .

- LC-MS/MS : Validated for quantifying boronic acid impurities at sub-ppm levels using MRM mode, ensuring compliance with ICH guidelines .

- NMR : B NMR is critical for confirming boronic acid identity and monitoring esterification dynamics .

Q. How can non-specific secondary interactions be minimized when studying this compound's binding to glycoproteins?

- Methodological Answer : Buffer optimization (e.g., pH 8.5–9.0 with borate) enhances selectivity by favoring boronate ester formation over non-specific electrostatic/hydrophobic interactions. Surface plasmon resonance (SPR) studies using AECPBA-functionalized surfaces demonstrate that secondary interactions can be reduced by adjusting ionic strength or adding competing agents (e.g., sorbitol) .

Advanced Research Questions

Q. What kinetic factors govern the binding of this compound to diols in physiological conditions?

- Methodological Answer : Stopped-flow fluorescence assays reveal that binding kinetics (e.g., ) depend on diol stereochemistry and boronic acid electronic properties. For example, D-fructose binds faster () than D-glucose due to its cis-diol configuration. Kinetic studies should be conducted at pH 7.4 with controlled temperature (±0.1°C) to mimic physiological conditions .

Q. What experimental designs are effective for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- In vitro : Glioblastoma cell lines (e.g., U87-MG) are treated with synthesized derivatives, followed by viability assays (MTT/Alamar Blue) and apoptosis markers (Annexin V/PI). Dose-response curves (0.1–100 µM) identify IC values .

- Mechanistic Studies : Proteasome inhibition assays (20S proteasome activity) and Western blotting for ubiquitinated proteins validate boronic acid-mediated proteostasis disruption, akin to Bortezomib .

Q. How does structural modification of this compound influence its thermal stability for flame-retardant applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation pathways. Pyridazine rings with electron-withdrawing groups (e.g., -NO) enhance stability by forming char residues. For example, pyrene-1-boronic acid retains stability up to 600°C, while methyl substituents reduce decomposition onset temperatures by ~50°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (H315, H319) .

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralization with dilute NaOH followed by solidification for hazardous waste disposal .

Tables

Table 1 : Key Analytical Techniques for Boronic Acid Characterization

Table 2 : Thermal Stability of Boronic Acid Derivatives

| Compound | Decomposition Onset (°C) | Key Structural Feature |

|---|---|---|

| Pyrene-1-boronic acid | 600 | Extended aromatic system |

| This compound | ~250 | Methyl group reduces stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。